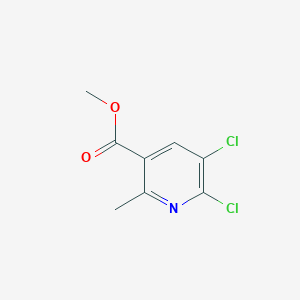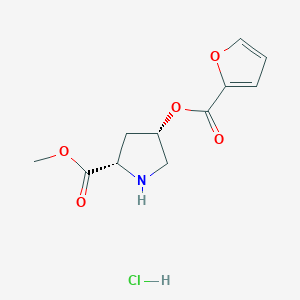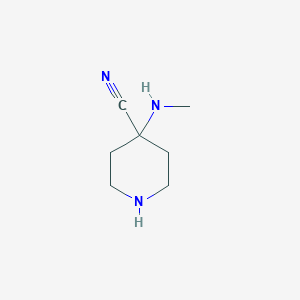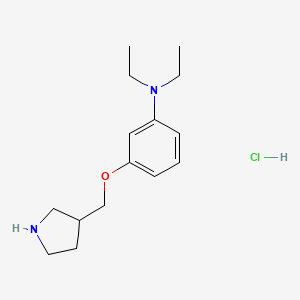
4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrifluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrifluoride (DBTTF) is an organofluoride compound that has become increasingly popular in the scientific research community due to its unique properties. DBTTF is used as a reagent for organic synthesis, as a catalyst for polymerization reactions, and as a solvent for a variety of chemical reactions. This compound has a wide range of applications in the scientific research community, making it an important tool for understanding the properties of organic compounds.
Applications De Recherche Scientifique
Environmental Impact Assessment
This compound, belonging to the group of brominated flame retardants (BFRs), has seen increasing production due to its wide application across various industries . Its environmental presence has been confirmed in soil, sediments, river water, and materials like microplastics and e-waste devices . The high octanol–air and octanol–water partition coefficients suggest a potential for spread in ecosystems and bioaccumulation in organisms .
Toxicology and Human Health
Research indicates that this compound can exert harmful effects mainly on the nervous and endocrine systems, lungs, and liver . The toxicity mechanism in the nervous system may involve oxidative stress leading to apoptosis of neuronal cells, while mitochondrial damage could affect respiratory organs .
Bioindicators in Ecotoxicology
Studies have demonstrated the potential of mussels and earthworms to serve as bioindicators of this compound’s presence . This application is crucial for monitoring environmental health and assessing the risk of bioaccumulation in food chains.
Flame Retardancy in Industry
The primary use of this compound is as a flame retardant. It’s widely applied in electrical, electronic, musical instrument, and automotive component industries due to its effectiveness in preventing fires .
Reproductive Health Research
This compound is also identified as an endocrine disruptor that can affect male reproductive processes through estrogen receptors . It’s implicated in the deterioration of male fertility, highlighting the need for further research into its mechanism of action in male reproductive models in vitro .
Analytical Chemistry
For the identification of this compound in environmental and biological samples, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC—MS/MS) is the basic technique . This application is vital for environmental monitoring and ensuring compliance with safety regulations.
Propriétés
IUPAC Name |
1-(2,3-dibromopropyl)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Br2F7/c11-2-3(12)1-4-6(13)8(15)5(10(17,18)19)9(16)7(4)14/h3H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTPPTHIVBKMAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)C(CBr)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Br2F7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrifluoride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine](/img/structure/B1426362.png)


![4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426366.png)
![methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine](/img/structure/B1426371.png)


![3-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426376.png)


![4-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426379.png)
